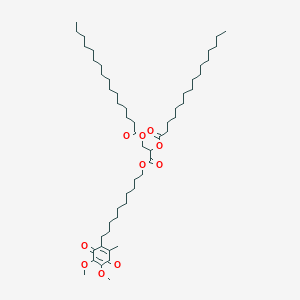
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate, also known as idebenone complex, is a synthetic antioxidant compound. It is primarily used in skincare products due to its ability to combat oxidative stress and prevent premature skin aging. This compound is a derivative of idebenone, which is an analogue of coenzyme Q10, a naturally occurring antioxidant in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves several steps. Initially, idebenone is synthesized by modifying the structure of coenzyme Q10. The key modification involves replacing the long isoprene side chain of coenzyme Q10 with a hydroxydecyl side chain . This modification enhances the compound’s solubility and stability.
The next step involves esterification, where the hydroxydecyl side chain is esterified with dipalmitoyl glycerate. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate undergoes several types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it accepts electrons from other molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically result in the formation of oxidized derivatives of this compound, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves its ability to neutralize reactive oxygen species (ROS). The compound donates electrons to ROS, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA . This antioxidant activity helps to reduce the signs of premature aging and improve skin health .
Comparison with Similar Compounds
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate is often compared with other similar compounds, such as:
Coenzyme Q10: Both compounds share a similar structure, but this compound has a shorter side chain, which enhances its solubility and stability.
The uniqueness of this compound lies in its enhanced solubility, stability, and antioxidant properties, making it a valuable compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C54H94O10 |
|---|---|
Molecular Weight |
903.3 g/mol |
IUPAC Name |
[3-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-2-hexadecanoyloxy-3-oxopropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O10/c1-6-8-10-12-14-16-18-20-22-24-29-33-37-41-48(55)63-44-47(64-49(56)42-38-34-30-25-23-21-19-17-15-13-11-9-7-2)54(59)62-43-39-35-31-27-26-28-32-36-40-46-45(3)50(57)52(60-4)53(61-5)51(46)58/h47H,6-44H2,1-5H3 |
InChI Key |
OUOBQZXZCCIGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















